4-[2-(carboxymethyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl]benzoic acid
Description
The exact mass of the compound this compound is 341.12632271 g/mol and the complexity rating of the compound is 564. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
4-[2-(carboxymethyl)-6,6-dimethyl-4-oxo-5,7-dihydroindol-1-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-19(2)9-15-14(16(21)10-19)7-13(8-17(22)23)20(15)12-5-3-11(4-6-12)18(24)25/h3-7H,8-10H2,1-2H3,(H,22,23)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEFIWRFXFCYAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=C(N2C3=CC=C(C=C3)C(=O)O)CC(=O)O)C(=O)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[2-(carboxymethyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl]benzoic acid is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews its biological properties, including anticancer, anti-inflammatory, and antioxidant effects, supported by relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 342.38 g/mol. Its structure features an indole moiety linked to a benzoic acid derivative, which is crucial for its biological activity.
1. Anticancer Activity
Several studies have investigated the anticancer properties of compounds similar to this compound. For instance:
- Cell Line Studies : In vitro tests on various cancer cell lines demonstrated that derivatives with similar structures exhibit significant cytotoxic effects. The IC50 values for these compounds ranged from 3.94 to 9.12 mM, indicating potent activity against Hep3B liver cancer cells .
| Compound | IC50 (mM) | Cell Line |
|---|---|---|
| 2a | 3.94 | Hep3B |
| 2b | 9.12 | Hep3B |
- Mechanism of Action : Flow cytometry analysis revealed that compound 2a induced cell cycle arrest at the G2-M phase in Hep3B cells, suggesting its potential as an anticancer agent by inhibiting cell proliferation .
2. Anti-inflammatory Activity
Research indicates that similar compounds may exhibit anti-inflammatory properties. The presence of specific functional groups in the structure can enhance interaction with inflammatory pathways. For example:
- Inhibition of Cytokine Production : Compounds related to this indole derivative have been shown to reduce levels of pro-inflammatory cytokines in vitro, which may contribute to their therapeutic effects in inflammatory diseases .
3. Antioxidant Activity
The antioxidant potential of this compound has also been evaluated:
- DPPH Assay : Compounds were tested against DPPH radicals to measure their ability to scavenge free radicals. The results indicated that the synthesized derivatives exhibited varying degrees of antioxidant activity compared to standard antioxidants like Trolox .
Case Studies and Research Findings
A significant study involved synthesizing various benzodioxole derivatives with similar structures and evaluating their biological activities:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
